molecular formula C42H69NO15 B8081943 Leucomycin V, 3-acetate 4B-(3-methylbutanoate)

Leucomycin V, 3-acetate 4B-(3-methylbutanoate)

Cat. No.: B8081943
M. Wt: 828.0 g/mol
InChI Key: XJSFLOJWULLJQS-OMELXPMGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leucomycin V, 3-acetate 4B-(3-methylbutanoate) is a macrolide antibiotic derived from the bacterium Streptomyces narbonensis. This compound is known for its broad-spectrum antimicrobial activity, making it effective against a variety of bacterial pathogens. It is a derivative of leucomycin, modified to enhance its pharmacokinetic properties and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Leucomycin V, 3-acetate 4B-(3-methylbutanoate) involves several key steps:

    Fermentation: The initial production of leucomycin is achieved through the fermentation of under controlled conditions. This process yields the primary macrolide structure.

    Chemical Modification: The crude leucomycin undergoes acetylation and esterification reactions to introduce the acetate and 3-methylbutanoate groups. These modifications are typically carried out using acetic anhydride and 3-methylbutanoic acid in the presence of a catalyst such as pyridine.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and potency.

Industrial Production Methods

Industrial production of Leucomycin V, 3-acetate 4B-(3-methylbutanoate) follows a similar pathway but on a larger scale. The fermentation process is optimized for maximum yield, and the chemical modifications are performed in large reactors. Advanced purification methods, including high-performance liquid chromatography (HPLC), are employed to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

Leucomycin V, 3-acetate 4B-(3-methylbutanoate) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, which may have altered biological activity.

    Reduction: Reduction reactions can modify the macrolide ring, potentially affecting its antimicrobial properties.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups, enhancing or modifying its activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Leucomycin V, 3-acetate 4B-(3-methylbutanoate) has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study macrolide synthesis and modification.

    Biology: Researchers utilize this compound to investigate bacterial resistance mechanisms and the efficacy of new antibiotics.

    Medicine: It serves as a reference standard in the development of new antimicrobial agents and in pharmacokinetic studies.

    Industry: The compound is used in the production of veterinary medicines and as a feed additive to promote growth in livestock.

Mechanism of Action

The primary mechanism of action of Leucomycin V, 3-acetate 4B-(3-methylbutanoate) involves the inhibition of bacterial protein synthesis. It binds reversibly to the 50S subunit of the bacterial ribosome, preventing the translocation of peptidyl-tRNA from the A-site to the P-site. This action is primarily bacteriostatic, but at higher concentrations, it can be bactericidal. The compound tends to accumulate within leukocytes, which helps transport it to the site of infection.

Comparison with Similar Compounds

Similar Compounds

    Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.

    Clarithromycin: A derivative of erythromycin with improved acid stability and better oral absorption.

    Azithromycin: Known for its extended half-life and enhanced tissue penetration.

Uniqueness

Leucomycin V, 3-acetate 4B-(3-methylbutanoate) is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other macrolides. Its ability to accumulate in leukocytes and target infection sites more effectively sets it apart from similar compounds.

This comprehensive overview highlights the significance of Leucomycin V, 3-acetate 4B-(3-methylbutanoate) in various fields, emphasizing its unique properties and broad applications

Properties

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H69NO15/c1-23(2)19-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45/h12-14,16,18,23-27,29-31,34-41,46,49-50H,15,17,19-22H2,1-11H3/b13-12-,16-14-/t24-,25-,26-,27+,29+,30+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSFLOJWULLJQS-OMELXPMGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C\C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H69NO15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

828.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16846-24-5
Record name Josamycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.140
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.